REACTION_CXSMILES
|
[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[O:3].[Na+].[CH3:8][O:9][C:10]1[CH:11]=[CH:12][C:13]([CH:16]=O)=[CH:14][CH:15]=1>[OH-].[Na+]>[CH3:8][O:9][C:10]1[CH:11]=[CH:12][C:13]([CH:16]=[CH:4][C:2](=[O:3])[C:1]([OH:6])=[O:5])=[CH:14][CH:15]=1 |f:0.1,3.4|
|
Name
|
Sodium pyruvate
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
27.4 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The solution was aged twenty-four hours at 20° C.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a temperature of 0° C
|
Type
|
EXTRACTION
|
Details
|
The 4-(p-methoxyphenyl)-2-oxo-3-butenoic acid product was then extracted with 500 ml ethyl acetate
|
Type
|
CUSTOM
|
Details
|
isolated as a yellow solid by concentration under vacuum
|
Type
|
CUSTOM
|
Details
|
The yield by HPLC analysis
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C=CC(C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |